molecular formula C20H20N2O3S B4549572 2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4549572
M. Wt: 368.5 g/mol
InChI Key: IIOIJDNOAKUQCN-UHFFFAOYSA-N
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Description

2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule. It features a blend of aromatic and heterocyclic structures, which lends itself to a variety of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically begins with the formation of the benzothieno[2,3-d]pyrimidine core This can be achieved through a series of cyclization reactions, starting with appropriate precursors such as thiophenol and 2-aminobenzonitrile

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale chemical reactors with precise control of temperature, pressure, and reagent concentrations. Catalysts, often metal-based, are employed to optimize reaction rates and yield. Purification steps, such as recrystallization and chromatography, are vital to obtaining the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, targeting specific functional groups.

  • Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminium hydride, which reduce the nitro groups or any double bonds present in the structure.

  • Substitution: : Electrophilic and nucleophilic substitutions are common, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and substitution agents such as halogens or nucleophiles are commonly used. Conditions often include solvent systems like ethanol or dichloromethane, with specific temperature and pH requirements tailored to each reaction type.

Major Products Formed

Depending on the reaction, products range from oxidized derivatives to reduced forms or substituted versions of the original compound. Each product's structure and functionality will vary based on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. It is studied for its reactivity and potential to form new bonds under various conditions.

Biology

Biologically, this compound can be explored for its interactions with cellular components, providing insights into biochemical pathways and potential therapeutic uses.

Medicine

In medicinal chemistry, the compound's structure offers potential as a lead compound for drug development, particularly targeting diseases involving specific molecular pathways.

Industry

Industrially, it can be used in the manufacture of materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, either inhibiting or activating biological pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and Van der Waals forces, depending on the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methoxyphenyl)]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • 2-[4-(ethoxyphenyl)]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • 2-[4-(propoxyphenyl)]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to its analogues, 2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both allyloxy and methoxy functional groups

Properties

IUPAC Name

2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-10-25-14-9-8-12(11-15(14)24-2)18-21-19(23)17-13-6-4-5-7-16(13)26-20(17)22-18/h3,8-9,11H,1,4-7,10H2,2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOIJDNOAKUQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-[4-(allyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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